

# Levovist® (SH U 508 A) Microbubbles: A Technical Guide to Composition and Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Levovist

Cat. No.: B238291

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This technical guide provides an in-depth analysis of the composition and stability of **Levovist®**, a first-generation ultrasound contrast agent. Designed for researchers, scientists, and professionals in drug development, this document details the core formulation, experimental methodologies for characterization, and key stability data.

## Core Composition

**Levovist®** (SH U 508 A) is a microbubble contrast agent supplied as a sterile, pyrogen-free granulate. The microbubbles are formed extemporaneously upon reconstitution of the granulate with sterile water for injection. The core composition of the granulate is detailed in Table 1.

Table 1: Composition of **Levovist®** Granulate

Component	Chemical Name	Percentage by Weight	Role
Galactose	D-Galactose	99.9%	Forms the microparticle matrix and the shell of the microbubbles upon reconstitution.
Palmitic Acid	Hexadecanoic Acid	0.1%	Aids in the stabilization of the microbubble shell.

Upon reconstitution, the galactose microparticles dissolve to form a suspension of air-filled microbubbles. The shell of these microbubbles is primarily composed of a galactose matrix with incorporated palmitic acid, which contributes to their stability.

## Microbubble Characteristics

The physical characteristics of **Levovist®** microbubbles are critical to their function as an ultrasound contrast agent. Key quantitative parameters are summarized in Table 2.

Table 2: Physical Properties of Reconstituted **Levovist®** Microbubbles

Parameter	Value	Notes
Mean Diameter	2 - 4 $\mu\text{m}$	Dependent on the concentration of the suspension.
Concentration	Approx. $2\text{-}4 \times 10^8$ bubbles/mL	For a 300 mg/mL suspension.
In Vivo Half-Life	< 2 minutes	In the blood pool.

## Experimental Protocols

The characterization of **Levovist®** microbubbles involves a series of in vitro and in vivo experiments to determine their physical and acoustic properties, as well as their stability.

### Microbubble Size Distribution Analysis

A common method for determining the size distribution of microbubbles is through the use of a Coulter counter or laser diffraction.

Protocol: Size Distribution Measurement using a Coulter Counter

- **Reconstitution:** Prepare the **Levovist®** suspension according to the manufacturer's instructions, typically by adding sterile water to the granulate and shaking gently.
- **Dilution:** Immediately after reconstitution, dilute a small aliquot of the microbubble suspension in an isotonic electrolyte solution (e.g., Isoton® II) to a concentration suitable for

the Coulter counter. The dilution factor should be optimized to minimize coincidence events.

- **Measurement:** Introduce the diluted sample into the Coulter counter. The instrument measures the volume of individual particles as they pass through a small aperture, allowing for the determination of the size distribution.
- **Data Analysis:** Analyze the resulting data to obtain the mean diameter, size distribution curve, and concentration of the microbubbles.

## In Vitro Stability Assessment

The stability of the microbubble suspension is a critical parameter. It can be assessed under various conditions, such as changes in pressure and temperature.

### Protocol: In Vitro Stability under Static Conditions

- **Reconstitution:** Prepare the **Levovist®** suspension.
- **Incubation:** Store the suspension at a controlled temperature (e.g., room temperature).
- **Sampling:** At predetermined time intervals (e.g., 0, 5, 10, 20, 30 minutes), carefully extract an aliquot of the suspension.
- **Analysis:** For each aliquot, determine the microbubble concentration and size distribution using a Coulter counter as described in Protocol 3.1.
- **Data Evaluation:** Plot the microbubble concentration and mean size as a function of time to evaluate the stability of the suspension. A decrease in concentration or a change in size distribution indicates bubble dissolution or coalescence.

### Protocol: In Vitro Stability under Pressure

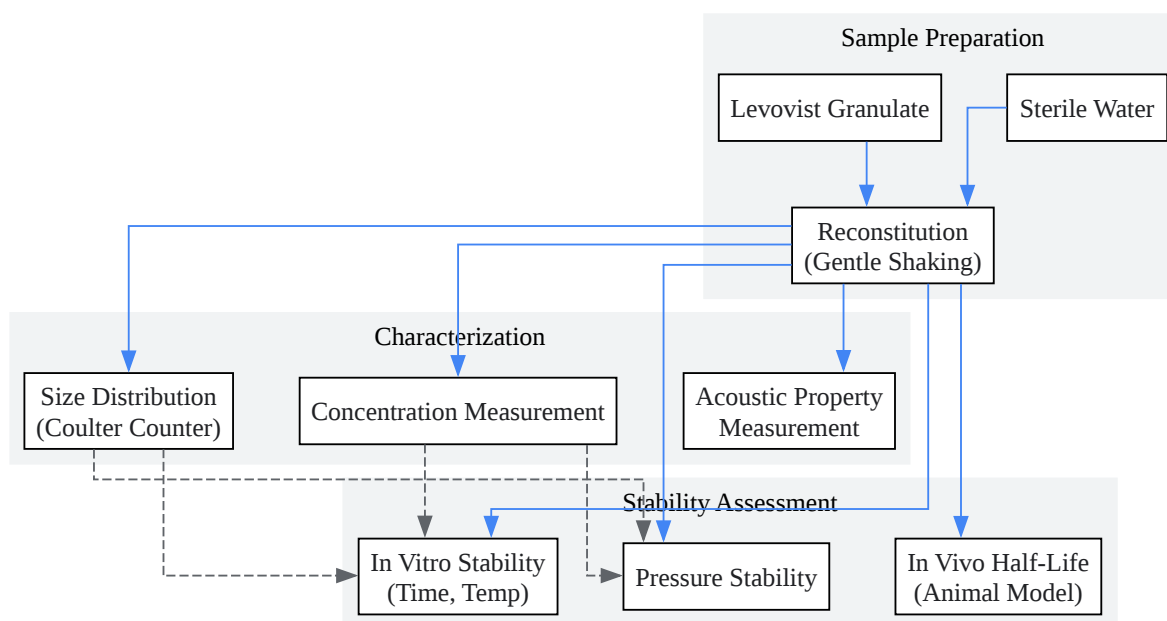
- **Reconstitution:** Prepare the **Levovist®** suspension.
- **Pressure Application:** Place the suspension in a sealed chamber connected to a pressure source.

- **Pressurization Cycles:** Subject the suspension to controlled cycles of increased and decreased pressure, simulating physiological conditions.
- **Analysis:** After the pressure cycles, measure the microbubble concentration and size distribution.
- **Comparison:** Compare the results to a control sample that was not subjected to pressure changes to quantify the impact of pressure on microbubble stability.

## Visualizing Experimental and Biological Processes

### Experimental Workflow for Microbubble Characterization

The following diagram illustrates a generalized workflow for the characterization of **Levovist®** microbubbles.

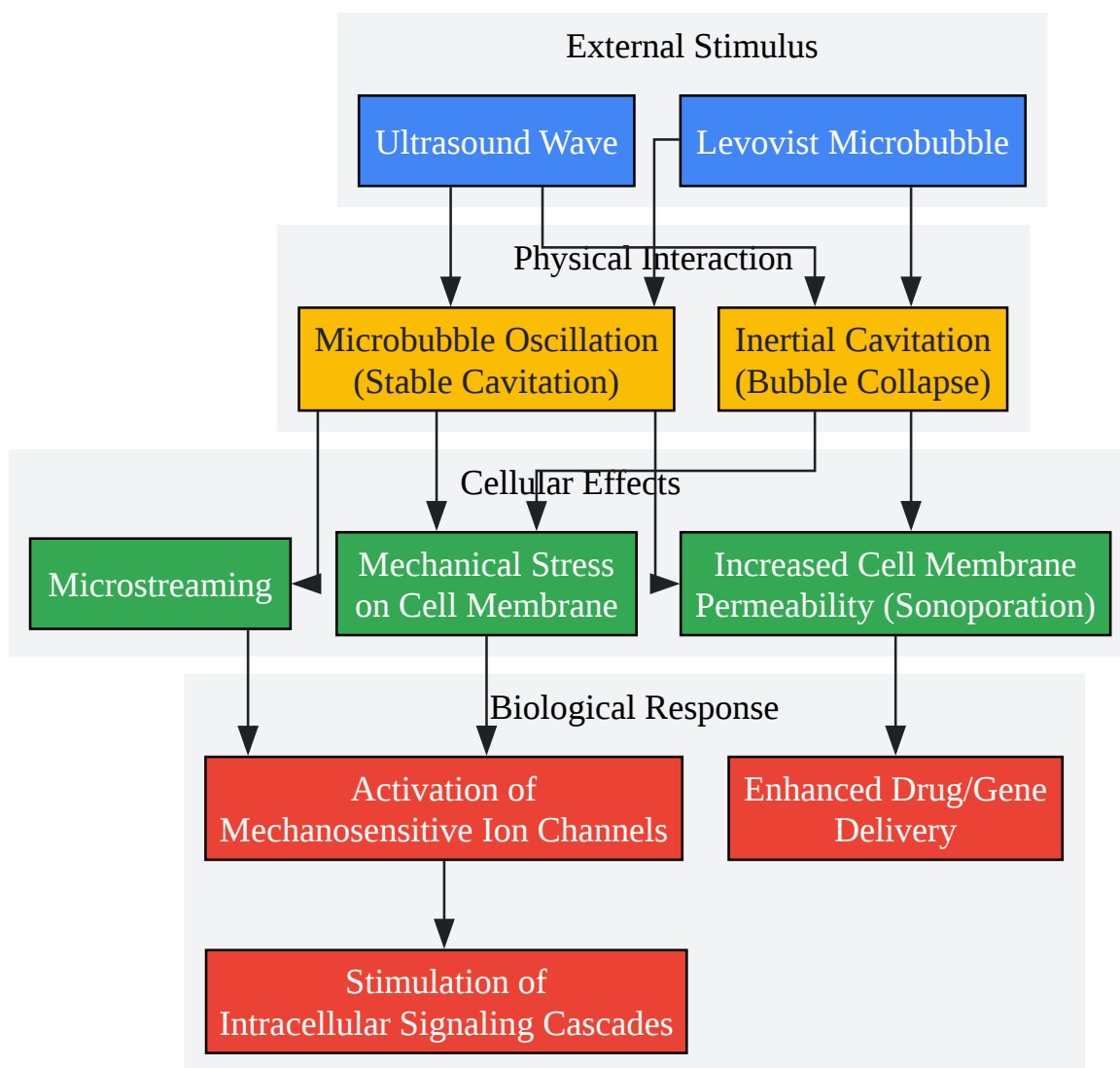


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A generalized workflow for the characterization of **Levovist®** microbubbles.

## Cellular Effects of Microbubble-Enhanced Ultrasound

While specific signaling pathways for the galactose-based shell of **Levovist®** are not extensively documented, the interaction of microbubbles with ultrasound can induce bio-effects at the cellular level through mechanotransduction. The following diagram illustrates these general principles.



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)